molecular formula C6H7NO B031158 5-Hydroxy-2-methylpyridine CAS No. 1121-78-4

5-Hydroxy-2-methylpyridine

Cat. No.: B031158
CAS No.: 1121-78-4
M. Wt: 109.13 g/mol
InChI Key: DHLUJPLHLZJUBW-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyridine is an organic compound with the molecular formula C6H7NO. It is also known as 6-Methyl-3-pyridinol. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a hydroxyl group at the fifth position and a methyl group at the second position makes it a unique pyridine derivative. It is commonly used in various chemical syntheses and has significant applications in scientific research.

Mechanism of Action

Target of Action

5-Hydroxy-2-methylpyridine is primarily used as a ligand in the formation of platinum complexes, which have been shown to inhibit protein kinase activity at nanomolar levels . This suggests that the primary targets of this compound are protein kinases, enzymes that play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

The compound interacts with its targets (protein kinases) by binding to them, thereby inhibiting their activity. This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cell behavior .

Biochemical Pathways

Therefore, the inhibition of protein kinases by this compound could potentially affect a wide range of cellular processes .

Pharmacokinetics

Its solubility in dichloromethane suggests that it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by protein kinases. Inhibition of protein kinase activity can lead to alterations in cell division, metabolism, and signal transduction, potentially affecting cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored away from fire sources and high-temperature environments . Proper laboratory procedures and waste disposal methods should be followed to ensure safety and environmental protection .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and other functionalized derivatives.

Comparison with Similar Compounds

  • 5-Chloro-2,4-dihydroxypyridine
  • 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
  • 5′-Methyl-2,2′-bipyridine-6-carboxylic acid

Comparison: 5-Hydroxy-2-methylpyridine is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to its analogs. The hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its steric and electronic properties.

Properties

IUPAC Name

6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051580
Record name 6-Methyl-3-hydroxypyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-78-4
Record name 5-Hydroxy-2-methylpyridine
Source CAS Common Chemistry
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Record name 2-Methyl-5-hydroxypyridine
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Record name 5-Hydroxy-2-methylpyridine
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Record name 6-Methyl-3-hydroxypyridine
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Record name 6-methylpyridin-3-ol
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Record name 2-METHYL-5-HYDROXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 5-Hydroxy-2-methylpyridine and rheumatoid arthritis?

A: Research suggests that this compound, a compound found in cigarette smoke condensate (CSC), can worsen collagen-induced arthritis (CIA) in mice. [] This finding helps explain how cigarette smoking, an environmental risk factor, contributes to the development and severity of rheumatoid arthritis. [] Interestingly, its isomer, 2-hydroxy-3-methylpyridine, also demonstrated this effect. []

Q2: How was this compound isolated and identified from cigarette smoke condensate?

A: Researchers used a multi-step process to isolate and identify this compound. This included sequential fractionation and analysis, extraction with water/ether at different pH values, silica gel column chromatography, TLC, octadecyl silica (ODS) HPLC, GC/MS, and NMR. [] This rigorous approach ensured the accurate identification of the active compound.

Q3: Beyond its link to rheumatoid arthritis, are there other applications for this compound?

A: Yes, this compound is a versatile compound with applications in organic synthesis and materials science. For example, it serves as a starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug. [] Additionally, it can be used to create discotic metallomesogens, which are metal complexes that exhibit liquid crystal properties at room temperature. [, ] These materials have potential applications in electronic displays and sensors.

Q4: How is this compound used in the synthesis of discotic metallomesogens?

A: this compound is first reacted with alkyl bromides to create picoline derivatives with alkoxy chains. [, ] These derivatives are then metallated with lithium diisopropylamine and reacted with methyl benzoates to form ligand compounds. [, ] These ligands, when complexed with copper(II) or palladium(II) ions, form discotic metallomesogens with unique self-assembling properties. [, ]

Q5: Can you elaborate on the structural characteristics of this compound relevant to its applications?

A: The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the pyridine ring makes this compound a useful building block in organic synthesis. [, , ] The hydroxyl group can participate in reactions like alkylation and esterification, while the methyl group can be further functionalized. [, , ] These structural features contribute to the compound's versatility in synthesizing various molecules, including pharmaceuticals and liquid crystal materials.

Q6: Are there any known safety concerns regarding this compound?

A: While this compound itself has not been found to be mutagenic or exhibit aryl hydrocarbon receptor-dependent activity, [] further research is needed to fully understand its safety profile, especially considering its presence in cigarette smoke, a known health hazard.

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